molecular formula C13H12O4 B3156621 5-[(4-Methylphenoxy)methyl]-2-furoic acid CAS No. 832740-89-3

5-[(4-Methylphenoxy)methyl]-2-furoic acid

Cat. No.: B3156621
CAS No.: 832740-89-3
M. Wt: 232.23 g/mol
InChI Key: DHFHOLRIPOTVQX-UHFFFAOYSA-N
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Description

“5-[(4-Methylphenoxy)methyl]-2-furoic acid” is an organic compound with the molecular formula C14H14O4 . It has a molecular weight of 246.26 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H14O4/c1-9-3-5-12 (6-4-9)17-8-11-7-13 (14 (15)16)18-10 (11)2/h3-7H,8H2,1-2H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 246.26 .

Scientific Research Applications

Photoisomerization and Synthesis

5-[(4-Methylphenoxy)methyl]-2-furoic acid, and its related compounds, demonstrate potential in photoisomerization processes. The transformation of similar α, β-unsaturated carboxylic acids into corresponding isomers via irradiation has been explored, showcasing applications in photochemistry (Biot, Keukeleire, & Verzele, 2010).

Chemical Transformations

Studies have shown that derivatives of similar furoic acids can undergo various transformations under the action of bases. These include the formation of acetylene thiolates and other compounds, indicating a range of chemical reactivity and potential applications in organic synthesis (Maadadi, Pevzner, & Petrov, 2017).

Biocatalysis and Polymer Synthesis

Furoic acid derivatives, like this compound, are important in biocatalytic processes. They serve as building blocks in the polymer and fine chemical industries. The synthesis of various furan carboxylic acids, including similar compounds, via biocatalytic methods highlights their potential in sustainable polymer production (Wen, Zhang, Zong, & Li, 2020).

Chromatographic Analysis in Food Products

Compounds like this compound and its derivatives can be analyzed using high-performance liquid chromatography. This method is useful in the analysis of various components in food products, indicating their relevance in food science and safety (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).

Antioxidant Activity

Related phenyl ether derivatives have shown significant antioxidant activities, suggesting that similar compounds like this compound may have potential applications in the development of antioxidant agents (Xu, Zhang, Zhu, Cao, & Zhu, 2017).

Nematicidal Activity

Derivatives of furoic acid have demonstrated nematicidal activity against plant-parasitic nematodes, suggesting potential applications in agriculture and pest management (Kimura, Tani, Hayashi, Ohtani, Fujioka, Kawano, & Shimada, 2007).

Safety and Hazards

The safety data sheet for “5-[(4-Methylphenoxy)methyl]-2-furoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

5-[(4-Methylphenoxy)methyl]-2-furoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can affect metabolic pathways by altering the activity of key enzymes involved in cellular respiration and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of specific genes. The compound’s structure allows it to fit into the binding pockets of various enzymes, making it a versatile tool in molecular biology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are crucial for understanding the compound’s potential long-term impacts in biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound can affect the activity of enzymes involved in the citric acid cycle, leading to changes in the production of ATP and other key metabolites. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be preferentially taken up by certain cell types or tissues, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, localization to the mitochondria can influence cellular respiration, while localization to the nucleus can affect gene expression .

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-9-2-4-10(5-3-9)16-8-11-6-7-12(17-11)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFHOLRIPOTVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230743
Record name 5-[(4-Methylphenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-89-3
Record name 5-[(4-Methylphenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Methylphenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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